molecular formula C7H10O B107880 1-Acetyl-1-cyclopentene CAS No. 16112-10-0

1-Acetyl-1-cyclopentene

Cat. No. B107880
Key on ui cas rn: 16112-10-0
M. Wt: 110.15 g/mol
InChI Key: SLNPSLWTEUJUGY-UHFFFAOYSA-N
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Patent
US04096147

Procedure details

A mixture of 23.0 g (0.1 mole) of 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride, 23.0 g (0.2 mole) of 1-cyclopenten-1-yl methyl ketone in 25 ml of ethanol is refluxed overnight then evaporated in vacuo. The residual oil is partitioned between water and ether after which the aqueous layer is separated and washed with ether, made basic with concentrated ammonium hydroxide solution and stirred. A sticky solid material forms which is washed with water, partially dried in vacuo, dissolved in methylene chloride, dried over sodium sulfate, filtered and evaporated. The residual material is dissolved in benzene and chromatographed on alumina eluting with benzene then with benzene-15% ethyl acetate. The solid obtained is recrystallized from benzene-hexane to give 1,2,3,3a,5,6,10b,11,12,12a-decahydro-8,9-dimethoxybenzo[a]cyclopenta[f]quinolizin-12-one, M.P. 105°-114° C.
Quantity
23 g
Type
reactant
Reaction Step One
Quantity
23 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][O:3][C:4]1[CH:5]=[C:6]2[C:11](=[CH:12][C:13]=1[O:14][CH3:15])[CH:10]=[N:9][CH2:8][CH2:7]2.[CH3:16][C:17]([C:19]1[CH2:23][CH2:22][CH2:21][CH:20]=1)=[O:18]>C(O)C>[CH3:2][O:3][C:4]1[C:13]([O:14][CH3:15])=[CH:12][C:11]2[CH:10]3[N:9]([CH2:8][CH2:7][C:6]=2[CH:5]=1)[CH:20]1[CH2:21][CH2:22][CH2:23][CH:19]1[C:17](=[O:18])[CH2:16]3 |f:0.1|

Inputs

Step One
Name
Quantity
23 g
Type
reactant
Smiles
Cl.COC=1C=C2CCN=CC2=CC1OC
Name
Quantity
23 g
Type
reactant
Smiles
CC(=O)C1=CCCC1
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is refluxed overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
then evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residual oil is partitioned between water and ether after which the aqueous layer
CUSTOM
Type
CUSTOM
Details
is separated
WASH
Type
WASH
Details
washed with ether
WASH
Type
WASH
Details
A sticky solid material forms which is washed with water
CUSTOM
Type
CUSTOM
Details
partially dried in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The residual material is dissolved in benzene
CUSTOM
Type
CUSTOM
Details
chromatographed on alumina eluting with benzene
CUSTOM
Type
CUSTOM
Details
The solid obtained
CUSTOM
Type
CUSTOM
Details
is recrystallized from benzene-hexane

Outcomes

Product
Name
Type
product
Smiles
COC1=CC2=C(C3CC(C4C(N3CC2)CCC4)=O)C=C1OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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